molecular formula C25H26N2O2 B2379731 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide CAS No. 941944-70-3

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2379731
M. Wt: 386.495
InChI Key: YYMFVSSYMBETIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide, also known as ITQA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Antiproliferative Activities

Naphthalen-2-yl)acetamide and substituted phenyl)acetamide derivatives, including compounds similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These compounds have shown significant antiproliferative effects, particularly against nasopharyngeal carcinoma cell lines, with one compound demonstrating high specificity and potency without detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM (I‐Li Chen et al., 2013).

Novel Biosynthetic Pathways

Research on Dioncophyllaceae and Ancistrocladaceae families has unveiled novel biosynthetic pathways to isoquinoline alkaloids from acetate units, diverging from the traditional pathways that originate from aromatic amino acids. This discovery, facilitated by feeding experiments with labeled precursors, highlights a stress-sensitive production mechanism where exposure to various stressors leads to the accumulation of naphthalene moieties in the form of naphthoquinones (G. Bringmann & D. Feineis, 2001).

Protein Kinase Inhibition

Isoquinolinesulfonamides, including naphthalenesulfonamides derivatives, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds, through modification of the naphthalene ring, have demonstrated selective inhibition towards specific protein kinases, offering potential therapeutic avenues for diseases where these kinases play a critical role (H. Hidaka et al., 1984).

Photovoltaic and Fluorescence Applications

Investigations into small molecular non-fullerene acceptors for bulk-heterojunction devices have led to the design and synthesis of compounds combining naphthalenediimide and benzoisoquinoline-dione functionalities. These novel chromophores have shown impressive power conversion efficiencies and fluorescence emissions, suggesting their utility in photovoltaic devices and as fluorescence probes (Doli Srivani et al., 2017).

G-quadruplex Ligands in Cancer Therapy

Tetra-substituted naphthalene diimide derivatives have emerged as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds inhibit the growth of human cancer cells both in vitro and in vivo by targeting telomeres. The enhancement of pharmacological properties through structural optimization has led to compounds with significantly potent antiproliferative effects against pancreatic cancer cell lines, marking a promising direction for cancer therapy research (M. Micco et al., 2013).

properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-17(2)25(29)27-14-6-10-20-15-21(12-13-23(20)27)26-24(28)16-19-9-5-8-18-7-3-4-11-22(18)19/h3-5,7-9,11-13,15,17H,6,10,14,16H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMFVSSYMBETIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.